RU 26752, also known as 17α-Hydroxy-3-oxo-7α-propylpregn-4-ene-21-carboxylic acid γ-lactone, is a synthetic steroid compound primarily studied for its interactions with mineralocorticoid receptors. It has a CAS number of 76676-33-0 and is classified as a mineralocorticoid receptor agonist. RU 26752 is notable for its potential applications in research related to steroid hormone receptors and their physiological effects.
RU 26752 is synthesized in laboratory settings and is commercially available from chemical suppliers such as Sigma-Aldrich and BenchChem. Its classification falls under steroid compounds, specifically those that interact with mineralocorticoid receptors, which are critical in regulating electrolyte balance and blood pressure in the body.
The synthesis of RU 26752 typically involves several complex organic chemistry techniques, including:
The synthesis process may vary slightly depending on the specific laboratory protocols, but it generally requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields of the desired product .
RU 26752 features a steroid structure characterized by four fused carbon rings. The presence of various functional groups, such as hydroxyl and carboxylic acid moieties, contributes to its biological activity.
The molecular formula of RU 26752 is C22H30O4, with a molecular weight of approximately 358.47 g/mol. Structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the integrity and purity of the synthesized compound .
RU 26752 undergoes various chemical reactions typical of steroid compounds, including:
Specific reaction conditions must be optimized to ensure that unwanted side reactions are minimized. For instance, controlling pH levels during hydroxylation can significantly impact yield and product purity .
RU 26752 acts primarily as an agonist at mineralocorticoid receptors. Upon binding to these receptors, it mimics the action of natural hormones like aldosterone, leading to effects such as sodium retention and potassium excretion.
Studies indicate that RU 26752 exhibits a high binding affinity for mineralocorticoid receptors compared to other steroid compounds, which underscores its potential utility in research settings focused on endocrine function .
RU 26752 is typically presented as a solid with a white to off-white appearance. Its solubility characteristics depend on the solvent used; it generally shows good solubility in organic solvents but limited solubility in water.
Key chemical properties include:
Relevant analyses often include spectroscopic methods to confirm these properties .
RU 26752 is primarily used in scientific research related to:
RU 26752 (CAS 76676-33-0) is a steroidal compound recognized for its potent and selective antagonism of the mineralocorticoid receptor (MR). As a research tool, it has been instrumental in elucidating MR-dependent physiological pathways, particularly those involving aldosterone-mediated hypertension and electrolyte balance. Its development marked a significant advancement in the design of receptor-specific antagonists that avoid cross-reactivity with other steroid receptors (e.g., glucocorticoid, androgen). RU 26752’s specificity enables precise dissection of MR signaling in both physiological and pathological contexts, making it indispensable for mechanistic studies of cardiovascular regulation, renal function, and tissue remodeling [1] [4].
The discovery of RU 26752 emerged during the 1980s–1990s, a period focused on refining steroid receptor antagonists. Early MR antagonists like spironolactone exhibited anti-mineralocorticoid efficacy but lacked selectivity due to cross-reactivity with androgen and progesterone receptors. This prompted efforts to synthesize compounds with improved receptor specificity. RU 26752 was developed as part of a steroidal analog series by Roussel Uclaf, leveraging structural modifications to enhance MR binding affinity while minimizing off-target interactions. Key historical milestones include:
Table 1: Key Properties of RU 26752
Property | Value |
---|---|
Chemical Name | (7α,17α)-17-Hydroxy-3-oxo-7-propylpregn-4-ene-21-carboxylic acid γ-lactone |
Molecular Formula | C₂₅H₃₆O₃ |
Molecular Weight | 384.55 g/mol |
CAS Registry Number | 76676-33-0 |
Biological Target | Mineralocorticoid Receptor (MR) |
Primary Action | Competitive Antagonism |
Storage Conditions | -20°C |
RU 26752’s molecular architecture underpins its mechanistic specificity:
Year | Milestone | Significance |
---|---|---|
1986 | Identification as non-agonist-binding MR antagonist | Demonstrated unique receptor interaction distinct from agonists [1] |
1990 | Prevention of aldosterone-induced hypertension in rats | Confirmed in vivo efficacy and MR-specific action [3] |
1996 | Inhibition of MR-mediated osteoblast proliferation | Revealed extra-renal MR roles in bone [6] |
2007 | Structural basis of lactone binding to MR resolved | Clarified atomic-level antagonism mechanism [1] |
CAS No.: 2697-85-0
CAS No.: 4361-23-3
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 55732-45-1
CAS No.: 1239908-48-5